Distinct Lipophilicity Profile (LogD at pH 7.4) Compared to Mono-Halogenated Analogs
The target compound exhibits a higher lipophilicity than its 5-chloro and 6-chloro analogs, as quantified by its calculated distribution coefficient (LogD) at pH 7.4. The (6-chloro-7-methyl-1H-indol-2-yl)methanamine has a LogD of 0.60 [1]. This is significantly greater than the LogD values for the comparator compounds (5-chloro-1H-indol-2-yl)methanamine (LogD = 0.20) and (6-chloro-1H-indol-2-yl)methanamine (LogD = 0.26) [2]. This difference of approximately 0.34-0.40 log units corresponds to the target compound being over twice as lipophilic at physiological pH.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD = 0.60 |
| Comparator Or Baseline | Comparator 1: (5-chloro-1H-indol-2-yl)methanamine, LogD = 0.20; Comparator 2: (6-chloro-1H-indol-2-yl)methanamine, LogD = 0.26 |
| Quantified Difference | ΔLogD = +0.40 vs. 5-chloro; +0.34 vs. 6-chloro |
| Conditions | Calculated using JChem software (ChemAxon) for standard physiological pH 7.4. |
Why This Matters
Higher LogD directly correlates with increased membrane permeability, which can be a critical factor for intracellular target engagement or blood-brain barrier penetration in cell-based and in vivo models.
- [1] ChemBase. (n.d.). (6-chloro-7-methyl-1H-indol-2-yl)methanamine. Retrieved from http://en.chembase.cn/molecule-15593.html View Source
- [2] ChemBase. (n.d.). Data for (5-chloro-1H-indol-2-yl)methanamine and (6-chloro-1H-indol-2-yl)methanamine. Retrieved from http://en.chembase.cn/molecule-15588.html and http://en.chembase.cn/molecule-15587.html View Source
